Iodometomidate i-123, R-

Description

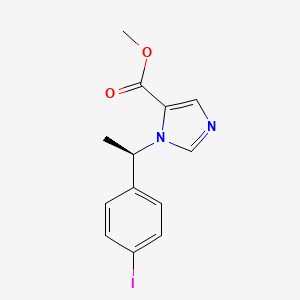

Structure

3D Structure

Properties

CAS No. |

813466-05-6 |

|---|---|

Molecular Formula |

C13H13IN2O2 |

Molecular Weight |

356.16 g/mol |

IUPAC Name |

methyl 3-[(1R)-1-(4-iodophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13IN2O2/c1-9(10-3-5-11(14)6-4-10)16-8-15-7-12(16)13(17)18-2/h3-9H,1-2H3/t9-/m1/s1 |

InChI Key |

KECBLXVYTIVCTG-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N2C=NC=C2C(=O)OC |

Origin of Product |

United States |

Radiochemistry and Advanced Synthetic Methodologies for R 4 123i Iodometomidate

Stereoselective Precursor Synthesis for (R)-Iodometomidate

The biological activity of iodometomidate is highly dependent on its stereochemistry, with the (R)-enantiomer exhibiting significantly higher affinity for its target enzyme. Therefore, the stereoselective synthesis of the precursor molecule, (R)-(+)-methyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (MTO), is of paramount importance.

Design and Synthesis of Precursor Molecules Incorporating (R)-Configuration

The core of the precursor design lies in establishing the chiral center at the benzylic position of the 1-phenylethyl moiety with the correct (R)-configuration. A common and effective strategy to achieve this is through the use of a chiral pool approach, starting from commercially available enantiopure materials. One of the most utilized starting materials is (R)-1-phenylethylamine. This approach ensures that the desired stereochemistry is incorporated from the outset, simplifying the synthetic route and avoiding challenging chiral separations later in the synthesis.

Alternatively, enzymatic resolution of racemic mixtures, such as racemic 1-phenylethanol, provides an efficient method to obtain the required (R)-enantiomer. Lipases are commonly employed for this purpose, selectively acylating one enantiomer and allowing for the separation of the desired alcohol with high enantiomeric excess.

Novel Stereoselective Synthetic Pathways (e.g., Mitsunobu Reaction in Precursor Formation)

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, including the formation of C-N bonds, with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction offers a strategic advantage in the synthesis of the (R)-iodometomidate precursor. By starting with the readily available (S)-1-phenylethanol, a Mitsunobu reaction with a suitable imidazole (B134444) derivative, such as methyl imidazole-5-carboxylate, can be employed to achieve the desired (R)-configuration at the benzylic carbon in a single, stereospecific step. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt then undergoes nucleophilic attack by the imidazole nitrogen, leading to the formation of the N-alkylated product with inverted stereochemistry.

| Reactant 1 | Reactant 2 | Reagents | Product Configuration | Key Feature |

| (S)-1-phenylethanol | Methyl imidazole-5-carboxylate | PPh₃, DEAD/DIAD | (R)-configuration | Inversion of stereochemistry |

Palladium-Catalyzed Exchange Reactions in Precursor Development

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds in organic synthesis. nih.govnih.govrsc.org While more commonly applied for N-arylation, these methods can be adapted for the N-alkylation of imidazoles. In the context of the (R)-iodometomidate precursor synthesis, a palladium-catalyzed reaction could potentially couple a chiral (R)-1-phenylethyl electrophile (e.g., a halide or triflate) with the imidazole core.

The development of specialized ligands is crucial for achieving high efficiency and selectivity in such reactions. While specific applications of this methodology for the synthesis of (R)-iodometomidate are not extensively documented, the broad utility of palladium catalysis in C-N bond formation suggests its potential as a viable, albeit less common, alternative to classical methods. dntb.gov.uarsc.org

Radioiodination Techniques and Process Optimization

The introduction of the radioactive iodine-123 atom into the precursor molecule is the final and most critical step in the synthesis of (R)-[¹²³I]Iodometomidate. The choice of radioiodination method and its optimization are crucial for achieving high radiochemical yield, purity, and specific activity.

Oxidative Radioiododestannylation Protocols for Iodine-123 Incorporation

The most widely used method for the radioiodination of the metomidate (B1676513) precursor is oxidative radioiododestannylation. nih.gov This technique involves the electrophilic substitution of a trialkylstannyl group (e.g., tributylstannyl) on the aromatic ring of the precursor with iodine-123. The organotin precursor is synthesized by introducing a stannyl (B1234572) group at the 4-position of the phenyl ring of MTO.

The radioiodination reaction is typically carried out in the presence of an oxidizing agent, which converts the [¹²³I]iodide to a more electrophilic species. Common oxidizing agents include peracetic acid, N-chlorosuccinimide (NCS), and Iodogen®. The reaction conditions, such as pH, temperature, and reaction time, are carefully controlled to maximize the incorporation of iodine-123 and minimize the formation of radiochemical impurities.

| Precursor | Radioisotope | Oxidizing Agent | Key Advantage |

| 4-Tributylstannyl-(R)-metomidate | ¹²³I | Peracetic acid, NCS, Iodogen® | High radiochemical yield and purity |

A significant challenge with this method is the potential for contamination of the final product with toxic organotin compounds. Therefore, efficient purification, typically by high-performance liquid chromatography (HPLC), is essential to ensure the safety of the radiopharmaceutical.

Strategies Utilizing Polymer-Supported Precursors for Radiochemical Synthesis

To address the issue of organotin contamination and to simplify the purification process, strategies involving polymer-supported precursors have been developed. nih.gov In this approach, the organotin precursor is covalently attached to a solid support, such as a polymer bead. nih.gov The radioiodination reaction is then carried out on the solid phase.

After the reaction is complete, the desired radiolabeled product is cleaved from the polymer support and released into the solution, while the unreacted precursor and tin byproducts remain bound to the solid phase. This allows for a simple and efficient purification by filtration, often eliminating the need for HPLC. nih.gov This solid-phase approach is also amenable to automation, which can improve the consistency and reliability of the radiosynthesis. mdpi.com

| Precursor Type | Purification Method | Key Advantage |

| Polymer-supported organotin precursor | Filtration | Simplified purification, reduced tin contamination, potential for automation |

Parametric Optimization for Radiochemical Yield and Purity Enhancement

The most common method for the synthesis of [¹²³I]IMTO is through an electrophilic radioiododestannylation reaction. researchgate.netnih.gov This process involves the substitution of a trialkylstannyl group on a precursor molecule with radioactive iodine. The efficiency of this reaction is highly dependent on several parameters, the optimization of which is crucial for maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity.

The synthesis typically starts with a stannylated precursor, such as 4-trimethylstannylmetomidate. oup.com The reaction is initiated by adding [¹²³I]iodide in the presence of an oxidizing agent. oup.commdpi.com Chloramine-T is a frequently used oxidant in this synthesis. oup.comoup.comoup.com The process involves the oxidation of the iodide anion (I⁻) to an electrophilic iodine species (I⁺), which then attacks the carbon-tin bond of the precursor. researchgate.netnih.govmdpi.com

Systematic variation of key reaction parameters has been performed to achieve optimal labeling conditions. researchgate.net Key parameters that are optimized include:

Precursor Concentration: The amount of the stannylated precursor is a critical factor. For instance, a typical preparation might use approximately 30 μg of the stannylated precursor. oup.com

Oxidizing Agent Concentration: The quantity of the oxidizing agent, such as Chloramine-T, directly influences the rate and efficiency of iodide oxidation. A common concentration used is 1.5 mg/mL. oup.comoup.com

Reaction Time: The duration of the reaction is typically kept short to minimize the formation of radiochemical impurities and prevent degradation of the product. A reaction time of 3 minutes at room temperature is often employed. oup.comoup.com

pH of the Reaction Mixture: The pH is controlled by the addition of acid (e.g., 1N HCl) to initiate the reaction and a base (e.g., 1N NaOH) to quench it. oup.comoup.com

Quenching Agent: After the desired reaction time, the reaction is stopped, often by the addition of a reducing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅), which reduces any remaining oxidized radioiodine species back to iodide. oup.com

Under optimized conditions, this oxidative radioiododestannylation method can achieve high radiochemical yields, with reports of up to 95%. researchgate.net The purification of the final product is typically performed using High-Performance Liquid Chromatography (HPLC), which separates [¹²³I]IMTO from unreacted [¹²³I]iodide and other impurities. oup.comoup.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Precursor | Stannylated Metomidate (~30 µg) | Provides the molecular scaffold for radioiodination via iododestannylation. | oup.com |

| Oxidizing Agent | Chloramine-T (1.5 mg/mL) | Oxidizes [¹²³I]iodide to the reactive electrophilic species [¹²³I]I⁺. | oup.comoup.com |

| Reaction Time | 3 minutes at Room Temperature | Allows for sufficient reaction completion while minimizing impurity formation. | oup.comoup.com |

| pH Control | Acidic initiation (HCl), Basic quenching (NaOH) | Optimizes the reactivity of the electrophilic iodine and stabilizes the final product. | oup.comoup.com |

| Quenching | Addition of Na₂S₂O₅ | Reduces excess oxidizing agent and unreacted activated iodine to prevent further reactions. | oup.com |

| Achieved RCY | Up to 95% | Demonstrates the high efficiency of the optimized protocol. | researchgate.net |

Investigation of Alternative Radioiodination Mechanisms (e.g., Nickel(0) Mediated C-Br Bond Activation)

While iododestannylation is a well-established and efficient method, research into alternative radioiodination techniques continues, aiming for milder conditions, different precursor types, and potentially improved specific activity. One such promising alternative is the use of transition metal-mediated cross-coupling reactions.

A notable example is the Nickel(0)-mediated halogen exchange reaction, which has been successfully applied for the radioiodination of aryl and heteroaryl bromides. nih.gov This method provides a direct route to radioiodinated compounds from bromo-precursors. The mechanism involves the oxidative addition of the aryl bromide to a Ni(0) complex, followed by reductive elimination that incorporates the radioiodine. nih.gov

Potential Application to [¹²³I]Iodometomidate:

The synthesis of [¹²³I]IMTO could potentially be adapted to use a bromo-precursor, (R)-4-bromometomidate, via this Nickel(0)-mediated pathway. This approach would offer an alternative to the tin-based precursors, which can have toxicity concerns. The reaction would proceed as follows:

A Ni(0) complex, such as Ni(cod)₂, is used as the catalyst.

The (R)-4-bromometomidate precursor would react with the Ni(0) catalyst.

The radioiodide ([¹²³I]NaI) would then displace the bromine atom, forming the desired [¹²³I]IMTO product.

This method has demonstrated rapid and efficient radioiodination for other SPECT imaging agents. nih.gov Its applicability to the [¹²³I]IMTO synthesis would require specific investigation to optimize reaction conditions such as the choice of nickel catalyst, ligands, solvent, and temperature. This could represent a valuable alternative to the standard destannylation method.

Radiochemical Characterization and Stability Assessments

Following synthesis and purification, a thorough characterization of the radiotracer is essential to ensure its quality and suitability for clinical use. This includes assessing its stability over time and identifying any potential impurities.

In Vitro Radiochemical Stability and Deiodination Kinetics of the Radiotracer

The stability of [¹²³I]IMTO is a critical parameter, as the loss of the iodine-123 radiolabel (deiodination) can lead to the accumulation of free radioiodide in non-target tissues like the thyroid and stomach, degrading image quality.

Studies have evaluated the in-vitro stability of the tracer over extended periods. One such study monitored the tracer for up to 8 days, revealing a slow deiodination process. researchgate.net The rate of deiodination was quantified, indicating a gradual release of the radioiodine from the molecule. researchgate.net It is crucial to minimize conditions that can accelerate this process. For example, heating the purified [¹²³I]IMTO fraction during the evaporation step to remove the HPLC solvent must be strictly avoided to suppress deiodination and maintain high radiochemical purity. oup.comoup.com The final product is typically redissolved in a suitable buffer, such as a mixture of PBS and ethanol, for administration. oup.com

Evaluation of Radiochemical Purity and Impurity Profiling

Radiochemical purity is defined as the proportion of the total radioactivity in the desired chemical form. For [¹²³I]IMTO, this means ensuring that the vast majority of the ¹²³I is attached to the metomidate molecule.

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and the quality control of [¹²³I]IMTO. oup.comoup.com Following synthesis, the reaction mixture is injected into an HPLC system. A typical method might use a C18 column with an eluent system such as methanol/water/diethylamine or ethanol/water/ammonia. oup.comoup.com

The HPLC chromatogram provides a profile of the radioactive components in the sample.

[¹²³I]Iodometomidate: The desired product will elute at a specific retention time (e.g., a capacity factor k' of 6.8 has been reported). oup.com

Free [¹²³I]Iodide: Unreacted radioiodide is a primary potential impurity and will typically elute much earlier than the lipophilic product.

Other Radiochemical Impurities: The chromatogram is inspected for any other radioactive peaks that would indicate the presence of by-products from the labeling reaction.

The radiochemical purity is calculated by integrating the area of the product peak and dividing it by the total area of all radioactive peaks in the chromatogram. For clinical use, radiochemical purity should typically exceed 95%. After purification, the radiochemical purity of [¹²³I]IMTO can be greater than 99%. mdpi.com

| Analytical Method | Parameter Measured | Typical Specification/Result | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Radiochemical Purity | >95% (Post-purification often >99%) | mdpi.com |

| HPLC Elution Profile | Identification of Impurities | Separation of [¹²³I]IMTO from free [¹²³I]iodide and other by-products. | oup.comoup.com |

| In Vitro Incubation | Radiochemical Stability (Deiodination) | Slow deiodination observed over several days (e.g., 0.27%/h). | researchgate.net |

| Post-synthesis Processing | Preservation of Purity | Avoidance of heat during solvent evaporation is critical to prevent deiodination. | oup.comoup.com |

Molecular Mechanism of Action and Targeted Enzyme Inhibition by R Iodometomidate I 123

Selective Binding and Inhibition of Adrenal Cytochrome P450 Enzymes

(R)-Iodometomidate-I-123 demonstrates potent inhibitory activity against two closely related cytochrome P450 enzymes critical for adrenal steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). Both enzymes are located in the inner mitochondrial membrane of adrenal cortical cells and are responsible for the final steps in the synthesis of cortisol and aldosterone, respectively. The binding of iodometomidate to these enzymes is highly specific, a characteristic that underpins its utility in adrenal imaging.

(R)-Iodometomidate-I-123 is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the conversion of 11-deoxycortisol to cortisol. In vitro studies using adrenocortical Y1 cells stably transfected with human CYP11B1 have demonstrated that iodometomidate inhibits this enzyme with an IC50 value in the nanomolar range. Specifically, the IC50 value for the inhibition of CYP11B1 by iodometomidate has been reported as 1.83 ± 1.83 nmol/liter.

In addition to its effects on CYP11B1, (R)-Iodometomidate-I-123 also potently inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. Studies conducted in Y1 cells expressing human CYP11B2 have shown that iodometomidate inhibits this enzyme with an IC50 value of 6.90 ± 1.37 nmol/liter. While it effectively inhibits both enzymes, research indicates that CYP11B1 is more potently blocked by iodometomidate than CYP11B2.

Structural Requirements for High-Affinity Enzyme Binding

The high-affinity binding of (R)-Iodometomidate-I-123 to its target enzymes is contingent upon specific structural features of the molecule. Displacement studies have elucidated the critical roles of its stereochemistry and the presence of an intact ester group for effective ligand-target interaction.

The stereochemistry of iodometomidate is a crucial determinant of its biological activity. Displacement studies utilizing [¹³¹I]IMTO and rat adrenal membranes have revealed that the (R)-configuration of the radioligand is a structural requirement for high-affinity binding. This stereospecificity indicates a precise fit between the (R)-enantiomer and the active sites of the CYP11B enzymes.

The biological activity of (R)-Iodometomidate-I-123 is also dependent on the presence of an intact ester group. Research has shown that this functional group is essential for high-affinity binding to the target enzymes. The ester moiety likely participates in key interactions within the enzyme's active site, and its hydrolysis can lead to a reduction or loss of inhibitory activity. Some studies have noted the rapid metabolic inactivation of iodometomidate, which has prompted the development of derivatives with more stable groups to improve pharmacokinetic properties.

Comparative Analysis of Enzyme Inhibition Profiles with Related Metomidate (B1676513) Analogs (e.g., Etomidate (B1671615), Fluoroetomidate)

The inhibitory profile of (R)-Iodometomidate-I-123 on CYP11B1 and CYP11B2 has been compared with that of its parent compound, metomidate, as well as other analogs such as etomidate and fluoroetomidate. These compounds all demonstrate potent inhibition of both enzymes, with IC50 values in the nanomolar range.

In comparative in vitro studies, etomidate was found to be the most potent inhibitor of CYP11B1, followed by iodometomidate, fluoroetomidate, and then metomidate. For CYP11B2, etomidate was also the most potent inhibitor, followed by iodometomidate, metomidate, and fluoroetomidate. Notably, iodometomidate showed a significantly lower IC50 value for CYP11B2 compared to metomidate, indicating increased inhibitory activity against aldosterone synthase. The introduction of iodine or fluorine does not appear to significantly alter the fundamental pharmacodynamic properties of these agents, as their binding to CYP11B enzymes is similar to that of etomidate and metomidate.

Inhibitory Activity of Metomidate Analogs on CYP11B1 and CYP11B2

| Compound | IC50 for CYP11B1 (nmol/liter) | IC50 for CYP11B2 (nmol/liter) |

| Etomidate | 0.99 ± 0.62 | 4.80 ± 0.21 |

| Metomidate | 4.60 ± 2.39 | 16.7 ± 3.28 |

| Iodometomidate | 1.83 ± 1.83 | 6.90 ± 1.37 |

| Fluoroetomidate | 2.94 ± 1.42 | 20.2 ± 9.67 |

Preclinical Research and in Vivo Pharmacological Evaluation of R Iodometomidate I 123

In Vitro Biological Studies for Enzyme Inhibition and Binding Specificity

In vitro studies were fundamental in establishing the mechanism of action and binding characteristics of iodometomidate. These laboratory-based experiments confirmed its potent and specific interaction with its intended enzymatic targets within the adrenal cortex.

To assess the inhibitory effects of iodometomidate on its target enzymes, researchers have utilized specific cell culture models that express CYP11B1 and CYP11B2. The human adrenocortical carcinoma cell line NCI-H295 is a key model as it naturally expresses most of the enzymes required for steroidogenesis. nih.govd-nb.info Studies using NCI-H295 cells demonstrated that iodometomidate potently inhibits both CYP11B1 and CYP11B2. scispace.comnih.gov

Another valuable tool is the murine adrenocortical tumor cell line Y1. d-nb.info These cells can be genetically modified to stably express either human CYP11B1 (Y1-HsCyp11B1) or human CYP11B2 (Y1-HsCyp11B2). scispace.comnih.gov This allows for the specific investigation of the inhibitor's effect on each enzyme individually. In these transfected Y1 cells, iodometomidate and related compounds were shown to inhibit cortisol and aldosterone (B195564) secretion in a dose-dependent manner, confirming direct engagement with the target enzymes. scispace.comd-nb.info

The inhibitory potency of iodometomidate and related compounds was quantified by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Potency (IC50) of Iodometomidate and Related Compounds on CYP11B1 and CYP11B2 in Cell Culture Models

| Compound | Cell Model | Target Enzyme | IC50 Value |

|---|---|---|---|

| Iodometomidate (IMTO) | NCI-H295, Y1 | CYP11B1, CYP11B2 | Potent Inhibition |

| Etomidate (B1671615) | NCI-H295, Y1 | CYP11B1, CYP11B2 | Potent Inhibition |

| Metomidate (B1676513) | NCI-H295, Y1 | CYP11B1, CYP11B2 | Potent Inhibition |

| Fluoroetomidate | NCI-H295, Y1 | CYP11B1, CYP11B2 | Potent Inhibition |

Data derived from studies demonstrating potent inhibition in specified cell lines. scispace.comnih.gov

Binding assays using adrenal membrane preparations have been crucial in confirming the high affinity and specificity of iodometomidate for its targets. Research has shown that iodometomidate binds to adrenal membranes with high affinity in vitro. oup.com Displacement studies using rat adrenal membranes and [131I]Iodometomidate further elucidated the structural requirements for this high-affinity binding. These experiments revealed that an intact ester group and the specific (R)-configuration of the radioligand are essential for potent binding. researchgate.net This high specificity is critical for a radiotracer, as it ensures that the agent will accumulate preferentially in the target tissue, leading to clear imaging results. oup.com

Animal Model Investigations of Radiotracer Biodistribution and Pharmacokinetics

Following promising in vitro results, the evaluation of (R)-Iodometomidate-I-123 proceeded to animal models, primarily rodents, to understand its behavior in a whole-organism system. These in vivo studies are critical for determining how the radiotracer distributes throughout the body, how quickly it accumulates in the target organ, and how it is eventually eliminated.

Biodistribution experiments in mice have demonstrated a high and specific uptake of [123/125I]IMTO in the adrenal glands. scispace.comnih.gov Quantitative analysis showed that the maximal tracer accumulation in the adrenals occurs shortly after injection, around 15 minutes, followed by a rapid clearance phase over the subsequent 4 hours. oup.com Pharmacokinetic studies in rats also showed a fast accumulation of the radiotracer in the adrenals. researchgate.net This rapid uptake and clearance profile is advantageous for imaging, as it allows for the acquisition of high-quality images shortly after administration.

Table 2: Biodistribution of [123/125I]IMTO in Mice at a Specific Time Point

| Organ | Uptake (% Injected Dose per Gram) |

|---|---|

| Adrenals | High and Specific |

| Other Organs | Lower Accumulation |

This table summarizes the general findings of high adrenal uptake observed in biodistribution studies. scispace.comnih.gov

A key performance metric for an imaging agent is its ability to clearly distinguish the target tissue from surrounding tissues. This is quantified by the target-to-non-target ratio. In animal studies, [123/125I]IMTO excellently visualized the adrenal glands, indicating favorable target-to-non-target ratios. scispace.comnih.gov Studies in rats determined that the highest contrast for imaging the adrenals was achieved between 30 and 60 minutes after injection of the tracer. researchgate.net This optimal imaging window is a direct result of the high accumulation in the adrenal glands relative to background tissues.

Understanding the metabolic fate of a radiotracer is crucial. Studies have indicated that [123I]IMTO undergoes rapid metabolic inactivation. mdpi.comd-nb.info In rats, evidence of metabolic degradation was observed through a steady increase in radioactivity in the kidneys up to 4 hours post-injection, suggesting a renal excretion pathway for the metabolites. researchgate.net This rapid metabolism and clearance, while potentially limiting for therapeutic applications, is suitable for diagnostic imaging where a short biological half-life is often preferred to minimize radiation exposure. nih.gov

Small Animal Molecular Imaging Methodologies

Preclinical evaluation of novel radiotracers heavily relies on in vivo imaging in small animal models. These studies are instrumental in determining the biodistribution, pharmacokinetics, and target specificity of the compound before it can be considered for clinical applications.

Small-animal Single-Photon Emission Computed Tomography (SPECT) is a key imaging modality for the in vivo evaluation of (R)-Iodometomidate-I-123. In preclinical studies, SPECT imaging has been successfully employed to visualize the adrenal glands with high clarity.

Research in male CD-1 mice has demonstrated the effectiveness of SPECT for this purpose. In these studies, mice were administered approximately 40 MBq of (R)-Iodometomidate-I-123 via tail vein injection. oup.com The animals were then imaged using a dedicated small-animal SPECT system. The resulting images showed two distinct areas of high tracer uptake in the upper abdomen shortly after injection, which corresponded to the adrenal glands. oup.com To confirm the precise location of this uptake, some studies have utilized a co-injection of a kidney tracer, which allows for the clear visualization of the adrenal glands at the cranial pole of each kidney. oup.com These SPECT imaging studies have consistently revealed high and specific uptake of the radiotracer in the adrenal glands with low background activity in surrounding tissues. nih.gov

The biodistribution of a related compound, [¹²⁵I]IMTO, was studied in CD-1 mice, showing rapid and specific uptake in adrenal tissue. The uptake in the adrenal glands was significantly higher than in other tissues, indicating excellent potential for imaging. oup.com

Biodistribution of (R)-[¹²⁵I]Iodometomidate in CD-1 Mice

| Tissue | 15 min (%ID/g) | 1 hour (%ID/g) | 4 hours (%ID/g) |

|---|---|---|---|

| Adrenals | 25.4 ± 5.6 | 18.7 ± 4.1 | 7.2 ± 1.9 |

| Blood | 2.1 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.0 |

| Liver | 4.3 ± 0.7 | 2.5 ± 0.4 | 0.9 ± 0.1 |

| Kidney | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and represents the mean ± standard deviation.

The specific uptake of (R)-Iodometomidate-I-123 in the adrenal cortex is attributed to its high affinity for the cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). endocrine-abstracts.org These enzymes are key players in the synthesis of cortisol and aldosterone and are almost exclusively expressed in adrenocortical tissue. endocrine-abstracts.org

In vitro studies have confirmed that iodometomidate potently inhibits both CYP11B1 and CYP11B2. nih.gov This binding specificity is the foundation for its use as an imaging agent for adrenocortical tissue. Preclinical and clinical research has consistently shown a strong correlation between the uptake of (R)-Iodometomidate-I-123 and the expression of these target enzymes.

Relative mRNA Expression of Target Enzymes in Human Adrenal Tissues

| Tissue Type | CYP11B1 Expression Level | CYP11B2 Expression Level |

|---|---|---|

| Normal Adrenal Gland | Moderate | Moderate |

| Cortisol-Producing Adenoma | High | Moderate |

| Aldosterone-Producing Adenoma | Low to Moderate | High |

Expression levels are relative and based on quantitative PCR analysis.

The high and specific uptake of (R)-Iodometomidate-I-123, driven by its binding to CYP11B1 and CYP11B2, makes it a highly valuable tool for the noninvasive characterization of adrenal lesions. oup.com

Conceptual Frameworks and Future Research Trajectories for R Iodometomidate I 123 in Radiopharmaceutical Development

Advancement of Molecular Imaging Strategies in Adrenal Research Through (R)-Iodometomidate-I-123

(R)-Iodometomidate-I-123 ([¹²³I]IMTO) represents a significant advancement in the molecular imaging of adrenal glands, offering high specificity for tissues of adrenocortical origin. oup.commdpi.com This radiotracer targets the cytochrome P450 family 11B (CYP11B) enzymes, specifically CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are crucial for the final steps of cortisol and aldosterone (B195564) synthesis, respectively. oup.comnih.govnih.gov As these enzymes are expressed almost exclusively in adrenocortical cells, [¹²³I]IMTO serves as a highly selective ligand for identifying and characterizing adrenal lesions. nih.gov

Research has demonstrated that [¹²³I]IMTO potently inhibits both CYP11B1 and CYP11B2 in cell culture experiments. nih.govoup.comscispace.com In preclinical studies using mice, the tracer showed high and specific uptake in the adrenal glands, allowing for excellent visualization with small-animal single-photon emission computed tomography (SPECT). nih.govoup.comscispace.com Subsequent human studies confirmed these findings, where adrenocortical tissues, including primary tumors and metastases, exhibited significant and specific tracer accumulation. oup.comnih.gov This allows for the noninvasive differentiation of adrenal masses of adrenocortical origin from those of non-adrenocortical origin, a common diagnostic challenge. snmjournals.orgoup.com

The use of [¹²³I]IMTO with SPECT imaging is particularly advantageous due to the wide availability of SPECT technology, suggesting its potential for broad clinical application in characterizing adrenal lesions. oup.comnih.gov Studies have shown its utility in detecting both primary and metastatic adrenocortical carcinoma (ACC). mdpi.comoup.com The high specificity of [¹²³I]IMTO for adrenocortical tissue allows it to non-invasively define adrenal tumors as steroidogenic in nature. oup.com

Development of Theranostic Pairs: (R)-Iodometomidate-I-123 as a Diagnostic Complement to Therapeutic Analogs (e.g., (R)-[¹³¹I]Iodometomidate)

The development of (R)-Iodometomidate has paved the way for a theranostic approach to managing adrenal diseases, particularly advanced adrenocortical carcinoma (ACC). nih.gov In this paradigm, the diagnostic imaging capabilities of [¹²³I]IMTO are directly paired with the therapeutic potential of its Iodine-131 labeled analog, (R)-[¹³¹I]Iodometomidate ([¹³¹I]IMTO). nih.govoup.com The foundational principle is that the high and specific retention of [¹²³I]IMTO observed in ACC lesions via SPECT imaging can predict which tumors will similarly accumulate the therapeutic radioisotope, ¹³¹I. oup.com

Diagnostic imaging with [¹²³I]IMTO functions as a patient selection tool. mdpi.com It allows for the non-invasive assessment of CYP11B enzyme expression in tumors throughout the body. oup.com Patients whose lesions demonstrate sufficient uptake of [¹²³I]IMTO are considered potential candidates for targeted radionuclide therapy with [¹³¹I]IMTO. oup.comoup.com This ensures that the therapeutic agent is directed specifically to patients whose cancer biology is amenable to this targeted approach. mdpi.com

A clinical study involving 58 patients with metastatic ACC evaluated the utility of [¹²³I]IMTO imaging for this purpose. oup.comsnmjournals.org The findings revealed that while 59% of patients had at least one lesion that was positive for [¹²³I]IMTO, a more stringent criterion for therapy—uptake in all lesions 2 cm or larger—was met by 36.2% of the patients. oup.comsnmjournals.org This subset of patients was identified as potentially eligible for systemic radionuclide therapy with [¹³¹I]IMTO. oup.comsnmjournals.org This demonstrates the crucial role of [¹²³I]IMTO imaging in identifying the approximately one-third of ACC patients who may benefit from the first molecularly informed therapy for this condition. oup.comsnmjournals.org The successful application of [¹³¹I]IMTO in treating selected patients has been reported, validating the efficacy of this theranostic strategy. nih.govoup.com

Comparative Research with Emerging Radiopharmaceuticals Targeting Adrenal Steroidogenic Enzymes (e.g., [¹⁸F]-CDP2230, [¹²⁴I]Iodometomidate, Iodine-123 IMAZA)

While [¹²³I]IMTO is a valuable tool, ongoing research focuses on developing new radiopharmaceuticals with improved characteristics. Comparative studies highlight the specific properties of [¹²³I]IMTO relative to these emerging agents.

[¹⁸F]-CDP2230: A key limitation of [¹²³I]IMTO is its low selectivity between the CYP11B2 and CYP11B1 enzymes. oup.com This can result in uptake in normal adrenal tissue expressing CYP11B1, not just in aldosterone-producing adenomas that primarily express CYP11B2. oup.com In contrast, [¹⁸F]-CDP2230, a positron emission tomography (PET) agent, has been shown to have a higher selectivity for CYP11B2 over CYP11B1. oup.com In vitro autoradiography demonstrated that while [¹²³I]IMTO binds uniformly to regions expressing either enzyme, the binding of [¹⁸F]-CDP2230 is more specific to CYP11B2-expressing areas. oup.com

[¹²⁴I]Iodometomidate: To leverage the higher resolution of PET imaging compared to SPECT, a [¹²⁴I]-labeled version of Iodometomidate has been explored in preclinical settings. mdpi.com The development of [¹²⁴I]Iodometomidate aims to combine the targeting mechanism of metomidate (B1676513) with the superior imaging qualities of PET, although this remains in the preclinical phase. mdpi.com

Iodine-123 IMAZA: A significant challenge with [¹²³I]IMTO is its rapid metabolic inactivation, attributed to its unstable methyl ester structure. nih.gov To address this, new derivatives have been designed, leading to the development of [¹²³I]IMAZA ((R)-1-[1-(4-[¹²³I]iodophenyl)ethyl]-1H-imidazole-5-carboxylic acid azetidinylamide). nih.gov This compound replaces the ester with a more stable amide, resulting in improved metabolic stability. nih.gov In a direct comparison in patients with metastatic adrenal cancer, [¹²³I]IMAZA showed promise as an improved tracer, leading to a first therapeutic application with its ¹³¹I-labeled counterpart. nih.gov

| Radiopharmaceutical | Isotope | Imaging Modality | Primary Target | Key Differentiating Feature |

|---|---|---|---|---|

| (R)-Iodometomidate-I-123 | ¹²³I | SPECT | CYP11B1 and CYP11B2 | Established SPECT agent for adrenocortical tissue; low selectivity between CYP11B subtypes. oup.com |

| [¹⁸F]-CDP2230 | ¹⁸F | PET | CYP11B2 > CYP11B1 | Higher selectivity for CYP11B2 (aldosterone synthase) compared to [¹²³I]IMTO. oup.com |

| [¹²⁴I]Iodometomidate | ¹²⁴I | PET | CYP11B1 and CYP11B2 | Preclinical PET analog of Iodometomidate for potentially higher resolution imaging. mdpi.com |

| Iodine-123 IMAZA | ¹²³I | SPECT | CYP11B1 and CYP11B2 | Designed for enhanced metabolic stability compared to [¹²³I]IMTO. nih.gov |

Methodological Innovations in Preclinical Imaging and Quantitative Analysis for Radiotracer Characterization

The characterization of (R)-Iodometomidate-I-123 has been built upon a foundation of robust preclinical and clinical research methodologies. These methods have been crucial for establishing its properties and potential applications.

In Vitro Assays: The initial characterization involved in vitro experiments to determine the compound's interaction with its molecular targets. nih.gov Inhibition assays were conducted using human NCI-h295 adrenocortical carcinoma cells and Y1 mouse adrenal tumor cells engineered to express human CYP11B1 or CYP11B2. nih.govoup.comscispace.com These studies demonstrated that Iodometomidate potently inhibits both enzymes with IC50 values in the nanomolar range, confirming its mechanism of action. oup.com

Preclinical Biodistribution and Imaging: Animal models have been essential for understanding the in vivo behavior of the radiotracer. nih.gov Pharmacokinetics and biodistribution analyses were performed in mice following intravenous injection of [¹²³I/¹²⁵I]IMTO. nih.govoup.comscispace.com These studies revealed high and specific uptake in the adrenal glands, which could be clearly visualized using small-animal SPECT. nih.govoup.comscispace.com This preclinical imaging provided the proof-of-concept for its use as an adrenal imaging agent. oup.com

Clinical Imaging Protocols and Quantitative Analysis: In human studies, the characterization has involved SPECT/CT hybrid imaging, typically performed 4 to 6 hours after tracer injection, along with sequential planar whole-body scans. oup.comoup.com To move beyond purely visual interpretation, semi-quantitative analysis methods have been employed. snmjournals.orgoup.com A common approach involves calculating the ratio of tracer uptake in the adrenal lesion to that in a reference organ, such as the liver (adrenal-to-liver ratio). snmjournals.org In one study, a receiver-operating characteristic (ROC) analysis of these ratios yielded a sensitivity of 83% and a specificity of 86% for identifying adrenocortical lesions at a specific cutoff value, demonstrating the utility of quantitative analysis. oup.com

| Methodology | Model/System | Key Finding | Reference |

|---|---|---|---|

| Inhibition Assay | NCI-h295 and Y1 cell lines expressing CYP11B1/CYP11B2 | Potent inhibition of both CYP11B1 and CYP11B2 enzymes. | oup.comnih.gov |

| Biodistribution Study | Mice | High and specific uptake of the radiotracer in the adrenal glands. | nih.govoup.comscispace.com |

| Small-Animal Imaging | Mice | Excellent visualization of adrenal glands using SPECT. | nih.govoup.comscispace.com |

| Semi-Quantitative Analysis | Human Patients (SPECT/CT) | Tumor-to-liver ratio analysis provided high sensitivity (83%) and specificity (86%) for identifying adrenocortical lesions. | oup.com |

Exploration of Novel Radiotracer Design Principles for Enhanced Specificity and Sensitivity to Adrenocortical Pathophysiology

The experience with (R)-Iodometomidate-I-123 has informed the exploration of new design principles for the next generation of adrenal-targeting radiotracers. A primary driver for this innovation is the goal of overcoming the limitations of existing agents to achieve enhanced specificity and sensitivity.

One of the main limitations identified for [¹²³I]IMTO is its susceptibility to metabolic degradation. nih.gov The molecule contains a methyl ester group that is rapidly inactivated by esterases in the blood. nih.gov This rapid metabolism can negatively impact imaging quality and tracer availability at the target site. This has led to a key design principle: increasing metabolic stability by modifying the tracer's chemical structure.

A successful application of this principle is the development of IMAZA, where the unstable methyl ester of Iodometomidate was replaced with various carboxylic esters or, more effectively, with amides. nih.gov The resulting compound, [¹²³I]IMAZA, demonstrated improved stability while retaining the necessary binding affinity for the CYP11B enzymes. nih.gov This structural modification represents a clear trajectory for future research: the rational design of ligands that are more resistant to in vivo metabolism, potentially leading to higher tumor-to-background ratios and improved diagnostic performance.

Another design principle focuses on enhancing specificity for different CYP11B subtypes. As seen with [¹⁸F]-CDP2230, modifying the core structure of the ligand can alter its binding affinity for CYP11B1 versus CYP11B2. oup.com Future research will likely continue to explore subtle chemical modifications to develop tracers that can more selectively image either cortisol-producing or aldosterone-producing tissues. This would be particularly valuable for the differential diagnosis of various forms of adrenal hyperplasia and adenomas, allowing for a more precise characterization of adrenocortical pathophysiology.

Q & A

Q. What molecular mechanism enables Iodometomidate I-123 to selectively target adrenal cortical tissues in imaging studies?

Iodometomidate I-123 binds to cytochrome P-450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are exclusively expressed in the adrenal cortex. This specificity allows it to act as a radiotracer for adrenal scintigraphy, particularly in distinguishing adrenal tumors from non-adrenal tissues. Validation typically involves in vitro enzyme inhibition assays and comparative in vivo imaging in preclinical models .

Q. What are the standardized protocols for administering I-123 Iodometomidate in preclinical imaging studies?

Administered activities range from 9.25 MBq to 148 MBq, with SPECT/CT imaging initiated 4–24 hours post-injection to allow sufficient biodistribution. Protocols often include co-registration with MRI for anatomical normalization and use high-resolution SPECT systems (e.g., Toshiba GCA-9300R) with 3D-OSEM reconstruction algorithms. Background normalization is achieved using cortical ROIs to quantify specific binding .

Q. How is the binding potential (BP) of I-123 Iodometomidate quantified in adrenal tissue?

BP is calculated using voxel-based morphometry (VBM) and statistical parametric mapping (SPM). Regional gray matter concentration (rGMC) and partial volume effect (PVE) corrections are applied to SPECT images to isolate true binding from morphological artifacts. ROIs are defined on anatomically normalized images, with non-specific binding measured in cortical regions .

Advanced Research Questions

Q. What methodological refinements are critical for mitigating partial volume effects (PVEs) in I-123 Iodometomidate SPECT imaging?

PVE correction is essential due to the limited spatial resolution of SPECT systems. Techniques include resolution recovery algorithms (e.g., 3D-OSEM), point-spread function (PSF) modeling, and hybrid SPECT/CT attenuation correction. For small adrenal structures, PVE-corrected quantitative analysis using SPM or voxel-based statistical tools reduces false-negative rates in detecting binding changes .

Q. How do reconstruction algorithms impact the accuracy of simultaneous dual-isotope imaging (e.g., Tc-99m/I-123) in adrenal research?

Advanced algorithms correct for cross-contamination (e.g., I-123 scatter in Tc-99m energy windows) using energy-based scatter correction (e.g., FiveEW method). Attenuation, collimator septal penetration, and resolution loss are modeled iteratively. Phantom validations are required to optimize isotope separation and quantify diagnostic sensitivity .

Q. What statistical approaches resolve discrepancies in age-related changes in adrenal receptor binding using I-123 Iodometomidate?

Voxel-based SPM analysis with PVE correction is used to disentangle age-related gray matter atrophy from true changes in receptor density. Uncorrected data may show artifactual correlations between rGMC and BP, while corrected analyses reveal stable binding across age cohorts .

Q. How can hybrid planar-SPECT/CT imaging improve patient-specific dosimetry for I-131 therapies using I-123 Iodometomidate data?

Hybrid imaging integrates I-123 SPECT/CT for pre-therapy dosimetry, leveraging Monte Carlo simulations to model I-131 dose distributions. Key steps include activity quantification via ROIs, deadtime correction for high-count-rate systems, and validation against phantom experiments to ensure ≤10% error in tumor dose estimates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.